Imazodan Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
Imazodan Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imazodan Hydrochloride (formerly CI-914) is a potent and selective phosphodiesterase III (PDE III) inhibitor that was investigated for the treatment of congestive heart failure. Developed by researchers at Parke-Davis Pharmaceutical Research, its mechanism of action centers on the inhibition of cyclic adenosine monophosphate (cAMP) degradation, leading to increased myocardial contractility and vasodilation. This technical guide provides an in-depth overview of the discovery, a detailed synthesis pathway, and the pharmacological properties of Imazodan Hydrochloride, supported by quantitative data from preclinical and clinical studies.
Discovery and Development
The quest for novel inotropic agents for congestive heart failure in the 1980s led to the exploration of selective PDE III inhibitors. Researchers at the Parke-Davis Pharmaceutical Research Division of Warner-Lambert Company were instrumental in the discovery and development of Imazodan.[1] The rationale was to enhance cardiac contractility by modulating the intracellular levels of cAMP, a key second messenger in cardiac muscle cells.
The development of Imazodan was part of a broader effort to find alternatives to digitalis glycosides, which have a narrow therapeutic index.[1] The research team, including R.E. Weishaar and D. Kobylarz-Singer, focused on pyridazinone derivatives, leading to the identification of Imazodan (CI-914) as a promising candidate with potent cardiotonic and vasodilatory effects.[1]
Synthesis Pathway
The synthesis of Imazodan Hydrochloride involves a multi-step process starting from 4-acetylbenzoic acid. The key steps are outlined below, based on the synthetic route described for 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones.
Experimental Protocol: Synthesis of Imazodan
A detailed, step-by-step experimental protocol for the synthesis of Imazodan is provided below.
Step 1: Synthesis of β-(4-acetylbenzoyl)propionic acid
-
A mixture of 4-acetylbenzoic acid and succinic anhydride in a suitable solvent is subjected to a Friedel-Crafts acylation reaction using a Lewis acid catalyst such as aluminum chloride.
-
The reaction mixture is stirred at room temperature and then heated to ensure completion.
-
Upon cooling, the mixture is poured into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
The resulting precipitate, β-(4-acetylbenzoyl)propionic acid, is collected by filtration, washed with water, and dried.
Step 2: Synthesis of γ-(4-acetylphenyl)butyric acid
-
β-(4-acetylbenzoyl)propionic acid is reduced using a standard Clemmensen or Wolff-Kishner reduction.
-
For the Wolff-Kishner reduction, the keto acid is heated with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as diethylene glycol.
-
The reaction mixture is refluxed to remove water and then heated at a higher temperature to effect the reduction of the carbonyl group.
-
After cooling, the reaction mixture is acidified, and the product, γ-(4-acetylphenyl)butyric acid, is extracted with an organic solvent, which is then dried and concentrated.
Step 3: Synthesis of 6-(4-acetylphenyl)-4,5-dihydro-3(2H)-pyridazinone
-
γ-(4-acetylphenyl)butyric acid is reacted with hydrazine hydrate in a suitable solvent like ethanol.
-
The mixture is refluxed for several hours to facilitate the cyclization reaction.
-
Upon cooling, the product, 6-(4-acetylphenyl)-4,5-dihydro-3(2H)-pyridazinone, crystallizes out and is collected by filtration.
Step 4: Synthesis of 6-[4-(bromoacetyl)phenyl]-4,5-dihydro-3(2H)-pyridazinone
-
6-(4-acetylphenyl)-4,5-dihydro-3(2H)-pyridazinone is dissolved in a suitable solvent like chloroform or acetic acid.
-
Bromine, dissolved in the same solvent, is added dropwise to the solution at a controlled temperature to effect bromination of the acetyl group.
-
The reaction is monitored for completion, after which the solvent is removed under reduced pressure to yield the crude product.
Step 5: Synthesis of Imazodan
-
6-[4-(bromoacetyl)phenyl]-4,5-dihydro-3(2H)-pyridazinone is reacted with imidazole in a polar aprotic solvent such as dimethylformamide (DMF).
-
The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed.
-
The product is precipitated by the addition of water, collected by filtration, and purified by recrystallization to afford Imazodan free base.
Step 6: Formation of Imazodan Hydrochloride
-
Imazodan free base is dissolved in a suitable solvent like ethanol or isopropanol.
-
A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring.
-
The resulting precipitate of Imazodan Hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.
Mechanism of Action: Phosphodiesterase III Inhibition
Imazodan exerts its pharmacological effects primarily through the selective inhibition of phosphodiesterase III (PDE III), a key enzyme in the cyclic AMP (cAMP) signaling pathway within cardiac and vascular smooth muscle cells.
The Cyclic AMP Signaling Pathway
In cardiac myocytes, stimulation of β-adrenergic receptors by catecholamines activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA phosphorylates several target proteins, including L-type calcium channels and phospholamban, leading to an increase in intracellular calcium concentration and enhanced myocardial contractility. The action of cAMP is terminated by its hydrolysis to AMP, a reaction catalyzed by phosphodiesterases.
Imazodan's Selective Inhibition
Imazodan selectively inhibits the PDE III isozyme, which is responsible for the hydrolysis of cAMP in the heart and vascular smooth muscle. This leads to an accumulation of intracellular cAMP, potentiating the effects of the β-adrenergic signaling pathway. The increased cAMP levels result in a positive inotropic effect (increased force of contraction) and a lusitropic effect (improved relaxation) in the heart. In vascular smooth muscle, elevated cAMP levels lead to vasodilation, reducing both preload and afterload on the heart.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for Imazodan Hydrochloride from preclinical and clinical studies.
Table 1: In Vitro Phosphodiesterase Inhibition
| Enzyme Source | PDE Isozyme | IC₅₀ (µM) | Reference |
| Guinea Pig Ventricular Muscle | PDE III | 0.8 ± 0.1 | [2] |
| Guinea Pig Ventricular Muscle | PDE I | > 100 | [2] |
| Guinea Pig Ventricular Muscle | PDE II | > 100 | [2] |
Table 2: Hemodynamic Effects in Patients with Congestive Heart Failure (Intravenous Administration)
| Parameter | Baseline (mean ± SD) | Post-Imazodan (mean ± SD) | % Change | p-value |
| Cardiac Index (L/min/m²) | 1.8 ± 0.4 | 2.2 ± 0.5 | +22 | <0.01 |
| Heart Rate (beats/min) | 85 ± 15 | 92 ± 16 | +8 | <0.05 |
| Mean Arterial Pressure (mmHg) | 80 ± 10 | 75 ± 11 | -6 | NS |
| Pulmonary Capillary Wedge Pressure (mmHg) | 25 ± 7 | 18 ± 8 | -28 | <0.01 |
| Systemic Vascular Resistance (dyne·s·cm⁻⁵) | 1850 ± 550 | 1400 ± 450 | -24 | <0.01 |
| NS = Not Significant |
Table 3: Clinical Trial Outcomes (12-Week, Placebo-Controlled)
| Outcome | Placebo (n=44) | Imazodan (2, 5, or 10 mg BID; n=103) | p-value |
| Change in Exercise Time (seconds) | +45 | +55 | NS |
| Mortality | 7% (3 patients) | 8% (8 patients) | NS |
| NS = Not Significant |
Experimental Protocols
Phosphodiesterase Inhibition Assay
The activity of different phosphodiesterase (PDE) isozymes was determined using a two-step isotopic procedure.
-
Tissue Preparation: Guinea pig ventricles were homogenized in a buffered solution and centrifuged to obtain a supernatant containing the soluble PDE isozymes.
-
Isozyme Separation: The supernatant was applied to a DEAE-cellulose chromatography column, and the different PDE isozymes (I, II, and III) were eluted using a sodium acetate gradient.
-
Enzyme Assay: The activity of each PDE fraction was assayed in the presence of various concentrations of Imazodan. The reaction mixture contained [³H]cAMP, the enzyme fraction, and a buffer.
-
Quantification: The reaction was terminated, and the product, [³H]5'-AMP, was separated from the unhydrolyzed [³H]cAMP using ion-exchange chromatography. The amount of [³H]5'-AMP was quantified by liquid scintillation counting.
-
IC₅₀ Determination: The concentration of Imazodan that produced 50% inhibition of the enzyme activity (IC₅₀) was determined from the dose-response curves.
Conclusion
Imazodan Hydrochloride is a selective PDE III inhibitor that demonstrated potent inotropic and vasodilatory effects in preclinical studies. Its discovery was a significant step in the development of non-glycosidic inotropic agents for congestive heart failure. The synthesis of Imazodan is a multi-step process culminating in the formation of the pyridazinone-imidazole core structure. While early clinical studies showed favorable hemodynamic effects, a larger placebo-controlled trial did not demonstrate a significant improvement in exercise tolerance or a reduction in mortality.[2] This outcome, along with the broader experience with other PDE III inhibitors, has tempered the enthusiasm for this class of drugs for the long-term management of chronic heart failure. Nevertheless, the study of Imazodan has provided valuable insights into the role of the cAMP signaling pathway in cardiovascular function and serves as an important case study in drug development.
